C–N Rotational Barrier: DMF·HCl Exhibits 37% Lower Activation Energy Than DMF
The energy barrier to internal rotation about the C–N bond in dimethylformamide hydrochloride is 55.9 kJ/mol, compared to 89.3 kJ/mol for N,N-dimethylformamide (DMF) [1]. This 33.4 kJ/mol reduction (37% decrease) reflects a substantially weakened amide resonance due to protonation of the carbonyl oxygen, which alters the electrophilic character of the formyl carbon and impacts its reactivity in formylation and condensation reactions [1].
| Evidence Dimension | C–N rotational barrier (activation energy) |
|---|---|
| Target Compound Data | 55.9 kJ/mol |
| Comparator Or Baseline | N,N-dimethylformamide (DMF): 89.3 kJ/mol (literature value) |
| Quantified Difference | 33.4 kJ/mol reduction (37% lower barrier) |
| Conditions | 1H and 13C NMR in CDCl3 at variable temperatures; comparison to published proton NMR data of DMF |
Why This Matters
A lower rotational barrier indicates a more reactive, less resonance-stabilized carbonyl center, which is directly relevant to the compound's efficacy as a formylating agent and its distinct handling in synthetic protocols.
- [1] Paasivirta, J., Ahonen, I., Häkli, H. (1979). 1H and 13C NMR Measurements of Dimethylchloroformiminium Chloride and Dimethylformamide Hydrochloride. In: Kundla, E., Lippmaa, E., Saluvere, T. (eds) Magnetic Resonance and Related Phenomena. Springer, Berlin, Heidelberg. DOI: 10.1007/978-3-642-81344-3_414. View Source
